molecular formula C14H7Br2FN2 B13077934 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline CAS No. 1260784-16-4

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline

Cat. No.: B13077934
CAS No.: 1260784-16-4
M. Wt: 382.02 g/mol
InChI Key: LASCLRCLNPRMLR-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-bromo-2-fluoroaniline in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline derivatives with different oxidation states .

Scientific Research Applications

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(4-bromo-phenyl)-4-chloroquinazoline
  • 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine
  • 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-(4-bromo-2-fluorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential as a pharmacophore. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development .

Properties

CAS No.

1260784-16-4

Molecular Formula

C14H7Br2FN2

Molecular Weight

382.02 g/mol

IUPAC Name

6-bromo-2-(4-bromo-2-fluorophenyl)quinazoline

InChI

InChI=1S/C14H7Br2FN2/c15-9-2-4-13-8(5-9)7-18-14(19-13)11-3-1-10(16)6-12(11)17/h1-7H

InChI Key

LASCLRCLNPRMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC=C3C=C(C=CC3=N2)Br

Origin of Product

United States

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